(+/-)-Propionylcarnitine chloride

説明

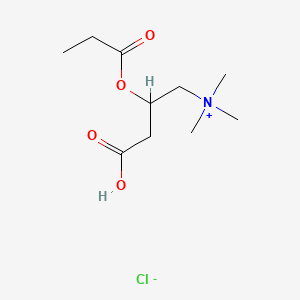

(+/-)-Propionylcarnitine chloride is a synthetic short-chain acylcarnitine derivative and a homolog of acetylcarnitine chloride. Its chemical structure (SMILES: [Cl-].O=C(CC)OC(CC(=O)O)C[N+](C)(C)C) includes a propionyl group (C3) esterified to L-carnitine, forming a quaternary ammonium salt . This compound serves as a lipid metabolism intermediate, facilitating the transport of fatty acids into mitochondria for β-oxidation and energy production .

Elevated levels of propionylcarnitine and L-carnitine in coronary artery disease (CAD) patients suggest a compensatory mechanism to mitigate mitochondrial dysfunction .

特性

IUPAC Name |

(3-carboxy-2-propanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMPDDJYRFWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Acylation of Carnitine Hydrochloride

The most widely reported method involves the direct acylation of L-carnitine hydrochloride with propionyl chloride in the presence of trifluoroacetic acid (TFA). Gong et al. (2008) dissolved 1.98 g (0.01 mol) of L-carnitine hydrochloride in 5 mL of TFA and reacted it with 1 mL (0.01 mol) of propionyl chloride at 40–50°C for 20 hours. The reaction mixture was cooled, precipitated with acetone, and further purified via crystallization using ethanol-acetone-ethyl ether mixtures, yielding (±)-propionylcarnitine chloride as a hygroscopic solid. This method emphasizes stoichiometric equivalence and anhydrous conditions to minimize side reactions such as oligomerization or hydrolysis.

Halogenation-Condensation Sequential Protocol

A patent-pending approach (LU82386A1) outlines a multistep process beginning with the formation of an acylated carnitine intermediate. Carnitine is first treated with propionyl chloride in TFA, followed by halogenation using thionyl chloride or phosphorus pentachloride to generate the acid chloride derivative. Subsequent condensation with methyl leucine ester in anhydrous solvents at room temperature for 6–48 hours yields the target compound, which is isolated via repeated crystallizations. This method achieves higher purity (≥98% by HPLC) but requires stringent control of moisture and temperature to prevent racemization.

Chemoenzymatic Synthesis for Isotopic Labeling

Radiosynthesis of No-Carrier-Added [¹¹C]Propionylcarnitine

For positron emission tomography (PET) imaging applications, an automated chemoenzymatic route synthesizes no-carrier-added (NCA) [¹¹C]propionylcarnitine. [¹¹C]Propionate, generated via carboxylation of ethylmagnesium bromide with [¹¹C]CO₂, undergoes sequential enzymatic conversions using acetate kinase (AK), phosphotransacetylase (PTA), and carnitine acetyltransferase (CAT). This method achieves a decay-corrected radiochemical yield of 30–48% within 25 minutes, making it suitable for clinical radiotracer production. Critical parameters include enzyme activity optimization (≥500 U/mg for CAT) and rapid purification via solid-phase extraction to minimize radiolysis.

Purification and Analytical Characterization

Solid-Phase Extraction (SPE) Optimization

Recent advances in hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) have refined purification protocols. As shown in Table 1, mixed-mode cation exchange (MCX) SPE cartridges outperform weak cation exchange (WCX) and strong cation exchange (SCX) resins in recovering short-chain acylcarnitines like propionylcarnitine. MCX protocols achieve 94.03% relative recovery with 18.04% CV, compared to 71.86% recovery for WCX under basic conditions.

Table 1: SPE Recovery of Propionylcarnitine Across Protocols

| SPE Protocol | Relative Recovery (%) | CV (%) |

|---|---|---|

| MCX | 94.03 | 18.04 |

| WCX Basic | 71.86 | 3.49 |

| SCX-2 | 210.52 | 7.09 |

Impact of Alkali Ion Concentration

Reduced sodium ion (Na⁺) concentrations during SPE significantly enhance signal intensity for acylcarnitines. MCX-treated samples exhibit 4.29-fold higher Na⁺ levels compared to protein precipitation (PPT), improving ionization efficiency by mitigating adduct formation. This aligns with the observed 2.1-fold increase in propionylcarnitine peak area under MCX conditions.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability Considerations

While direct acylation offers simplicity, its yield remains unreported in primary literature. In contrast, the chemoenzymatic method provides quantifiable radiochemical yields but requires specialized infrastructure for isotopic handling. Industrial-scale production likely favors halogenation-condensation routes due to their compatibility with continuous flow reactors and higher throughput.

Purity and Byproduct Profiles

HILIC-MS/MS analyses reveal that MCX-purified propionylcarnitine contains fewer plasticizer contaminants (e.g., diethylhexyl phthalate) compared to PPT methods, which exhibit 20-fold higher background interference. Crystallization from ethanol-acetone-ethyl ether mixtures reduces residual TFA to <0.1% as verified by ion chromatography.

化学反応の分析

Enzymatic Conversion via Carnitine Acetyltransferase (CAT)

(±)-Propionylcarnitine chloride is metabolized intracellularly by CAT, producing propionyl-CoA and free carnitine:

This reaction facilitates mitochondrial β-oxidation of odd-chain fatty acids and anaplerotic entry into the TCA cycle .

Impact on Carbohydrate and Fatty Acid Oxidation

In hypertrophied rat hearts, (±)-Propionylcarnitine chloride increases glucose oxidation rates by 358% and palmitate oxidation by 24%, reversing metabolic deficits caused by carnitine depletion :

| Parameter | Control Hearts | Hypertrophied Hearts (+PLC) |

|---|---|---|

| Glucose oxidation | 450 ± 75 | 627 ± 110 |

| Palmitate oxidation | 1200 ± 150 | 1480 ± 210 |

| ATP Production | 8.2 ± 0.9 | 11.5 ± 1.3 |

Units: Oxidation rates (nmol/min/g dry wt), ATP (μmol/min/g dry wt)

Antioxidant Activity

(±)-Propionylcarnitine chloride exhibits dose-dependent free radical scavenging:

-

Lipid peroxidation inhibition : Reduces linoleic acid peroxidation by 65% at 2 mM .

-

DNA protection : Prevents H₂O₂/UV-induced pBR322 plasmid cleavage at 5 mM .

Photodissociation

Under UV irradiation (248 nm), propionylcarnitine undergoes C-Cl bond fission and HCl elimination:

Secondary dissociation of the propionyl radical yields CO and ethylene:

Activation energy: 16.3 ± 1.5 kcal/mol .

Hydrolysis

In aqueous solutions, slow hydrolysis occurs at physiological pH (7.4), regenerating carnitine and propionic acid:

Analytical Characterization

HPLC methods quantify (±)-Propionylcarnitine chloride in biological matrices:

| Method | Detection | LOD | Matrix |

|---|---|---|---|

| Fluorescence (340/475 nm) | 240 nM | Plasma | |

| UV (260 nm) | 10 nmol/mL | Urine |

Pharmacokinetic Interactions

Renal excretion increases nonlinearly with dose due to tubular reabsorption saturation:

| Dose (g) | Renal Clearance (L/h) | Fraction Excreted Unchanged |

|---|---|---|

| 1 | 11.6 ± 0.24 | 22% |

| 8 | 11.3 ± 3.0 | 68% |

科学的研究の応用

Overview

(+/-)-Propionylcarnitine chloride, a derivative of carnitine, plays a significant role in energy metabolism and has been studied for its potential therapeutic applications in various medical conditions. Its pharmacological properties include enhancing ATP production, acting as an antiradical agent, and improving cardiovascular function. This article explores the scientific research applications of propionylcarnitine, focusing on its effects in cardiovascular diseases, metabolic disorders, and fatigue syndromes.

Pharmacological Properties

1. Metabolism Enhancement

- Propionylcarnitine aids in the metabolism of carbohydrates and lipids, leading to increased ATP generation, which is crucial for cellular energy production .

2. Antioxidant Activity

- It exhibits potent antioxidant properties that may protect tissues from oxidative damage, particularly in cardiovascular contexts .

Cardiovascular Diseases

1. Heart Failure and Angina

- Clinical studies have shown that propionylcarnitine can improve heart function in patients with congestive heart failure (CHF) and stable angina. It enhances exercise tolerance and reduces symptoms associated with these conditions .

2. Peripheral Artery Disease

- Propionylcarnitine has been investigated for its efficacy in treating peripheral artery disease (PAD). Studies indicate that it may improve walking distance and quality of life for patients suffering from intermittent claudication due to poor blood flow .

Chronic Fatigue Syndrome (CFS)

- Research has demonstrated that propionylcarnitine can alleviate symptoms of chronic fatigue syndrome. A study comparing propionylcarnitine to acetylcarnitine found significant improvements in general fatigue and attention concentration among patients treated with propionylcarnitine .

Case Studies

Pharmacokinetics

Research on the pharmacokinetics of propionylcarnitine indicates that intravenous administration leads to significant increases in plasma levels of both propionylcarnitine and other related carnitines (L-carnitine and acetyl-L-carnitine). The half-life of propionylcarnitine is approximately 1.09 hours, with renal clearance being a primary route of excretion .

Side Effects and Precautions

While generally considered safe when used appropriately, propionylcarnitine can cause gastrointestinal disturbances such as nausea and diarrhea at higher doses. Caution is advised for individuals with hypothyroidism or a history of seizures, as it may exacerbate these conditions .

作用機序

The mechanism of action of (+/-)-Propionylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound enhances the efficiency of energy production by facilitating the entry of fatty acids into the mitochondria. It also has antioxidant properties, which help reduce oxidative stress and improve cellular function .

類似化合物との比較

Structural and Functional Differences

Acylcarnitines vary by acyl chain length, which influences their metabolic roles and clinical effects. Key comparisons include:

Table 1: Comparative Analysis of Acylcarnitines

Mechanistic and Clinical Insights

Propionylcarnitine (C3) vs. Acetylcarnitine (C2):

Both short-chain derivatives enhance mitochondrial function, but propionylcarnitine uniquely improves PDH activity, critical for glucose oxidation during ischemia . In contrast, L-carnitine (unesterified) primarily prevents apoptosis in cardiomyocytes and addresses genetic carnitine deficiencies .- Propionylcarnitine vs. Medium-/Long-Chain Acylcarnitines: Medium-chain (e.g., octanoylcarnitine, C8) and long-chain acylcarnitines accumulate in metabolic disorders, correlating with mitochondrial dysfunction and CAD progression. Propionylcarnitine’s short chain avoids these deleterious effects, instead promoting adaptive responses to ischemia .

Research Findings

- L-Carnitine in Myocardial Health: Reduces apoptosis and mitigates cardiomyopathy in genetic deficiency models, but lacks propionylcarnitine’s hypoxia-specific TCA benefits .

生物活性

(+/-)-Propionylcarnitine chloride is an acylcarnitine compound that plays a significant role in lipid metabolism. This article delves into its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of Propionylcarnitine Chloride

This compound, a derivative of carnitine, is involved in the transport of fatty acids into the mitochondria for β-oxidation. It is particularly relevant in conditions where there is an accumulation of propionic acid or its derivatives, which can disrupt normal metabolic processes.

The biological activity of propionylcarnitine chloride primarily revolves around its ability to facilitate the metabolism of propionic acid. Propionate, when accumulated, can inhibit key metabolic pathways by increasing levels of propionyl-CoA, which has been shown to disrupt the oxidation of short-chain fatty acids in hepatocytes. Research indicates that propionylcarnitine can alleviate this inhibition by converting propionyl-CoA to propionylcarnitine, thereby restoring normal metabolic function and enhancing the availability of free CoA for other metabolic processes .

Pharmacokinetics

A study investigating the pharmacokinetics of propionyl-l-carnitine in humans demonstrated that intravenous administration significantly increased plasma levels of propionylcarnitine. The half-life was approximately 1.09 hours, and the compound's renal clearance was notably enhanced at higher doses . This suggests that propionylcarnitine can be effectively utilized in clinical settings to manage conditions associated with propionic acidemia.

Propionic Acidemia Management

In clinical case studies involving patients with propionic acidemia, treatment with carnitine (including propionylcarnitine) led to significant reductions in urinary organic acids such as methylcitrate and propionylglycine. For instance, one patient showed marked improvement after two weeks of treatment, with urinary levels returning to normal ranges . These findings underscore the importance of propionylcarnitine in managing metabolic crises associated with organic acid accumulation.

Inhibition of Ketogenesis

Research has shown that high concentrations of propionate inhibit ketogenesis from various fatty acids. Specifically, a study found that adding carnitine increased ketone-body formation from pentanoate and heptanoate in the presence of propionate . This highlights the potential therapeutic role of this compound in enhancing energy metabolism under conditions where fatty acid oxidation is impaired.

Metabolic Profiling in Infants

A recent study on preterm infants identified several acylcarnitines associated with bronchopulmonary dysplasia (BPD), including propionylcarnitine. The data suggested that monitoring these metabolites could provide insights into early-life metabolic status and potentially guide interventions for BPD management .

Summary Table: Key Findings on this compound

Q & A

Q. What is the functional role of (±)-propionylcarnitine chloride in mitochondrial fatty acid metabolism?

(±)-Propionylcarnitine chloride facilitates the transport of short-chain fatty acids into mitochondria by forming acylcarnitine esters, enabling β-oxidation and energy production. It is structurally homologous to acetylcarnitine and participates in high-energy phosphate exchange, critical for maintaining cellular ATP levels . Methodological Insight: To study its role, use isotopic labeling (e.g., ¹³C-propionate) in in vitro mitochondrial assays to track incorporation into the tricarboxylic acid (TCA) cycle intermediates via LC-MS/MS .

Q. What are the solubility and storage guidelines for (±)-propionylcarnitine chloride in experimental settings?

The compound is water-soluble up to 100 mM. For long-term stability, store at -20°C in anhydrous form, avoiding repeated freeze-thaw cycles. Short-term transport at room temperature (up to 3 weeks) is acceptable if kept dry . Methodological Insight: Validate solubility by preparing fresh stock solutions in ultrapure water and confirming concentration via HPLC with refractive index detection .

Advanced Research Questions

Q. How does (±)-propionylcarnitine chloride modulate TCA cycle efficiency under hypoxic conditions?

Under hypoxia, (±)-propionylcarnitine chloride enhances pyruvate dehydrogenase activity, promoting acetyl-CoA entry into the TCA cycle. This compensates for reduced oxidative phosphorylation by optimizing substrate flux, as shown in cardiomyocyte models . Methodological Insight: Use Seahorse extracellular flux analysis to measure oxygen consumption rates (OCR) in hypoxic cells treated with 1–10 mM (±)-propionylcarnitine chloride. Pair with metabolomic profiling to quantify TCA intermediates .

Q. What experimental approaches are recommended for quantifying (±)-propionylcarnitine chloride in biological samples?

Tandem mass spectrometry (MS/MS) is the gold standard, particularly for neonatal screening of metabolic disorders like propionic acidemia. Use stable isotope-labeled internal standards (e.g., d₃-propionylcarnitine) for calibration . Methodological Insight: Extract analytes from plasma via methanol precipitation, followed by derivatization with butanolic HCl. Analyze using multiple reaction monitoring (MRM) transitions (e.g., m/z 254 → 85 for propionylcarnitine) .

Q. How can contradictory findings on (±)-propionylcarnitine chloride’s role in cardiovascular disease be resolved?

Elevated circulating levels in coronary artery disease (CAD) patients may reflect a compensatory mechanism to counteract ischemia-induced mitochondrial dysfunction. To test this, compare tissue-specific carnitine uptake (e.g., cardiac vs. skeletal muscle) using radiolabeled tracers in CAD models . Methodological Insight: Combine arteriovenous concentration gradient measurements with PET imaging (¹¹C-labeled propionylcarnitine) to assess myocardial utilization .

Experimental Design & Data Interpretation

Q. What in vivo models are suitable for studying (±)-propionylcarnitine chloride’s metabolic effects?

C57BL/6 mice dosed orally with 2 mM/kg/day for 4 weeks show increased plasma and urinary carnitine without altering skeletal muscle levels, making them ideal for studying systemic pharmacokinetics . Methodological Insight: Administer via oral gavage and collect timed blood samples for LC-MS/MS analysis. Include controls on a carnitine-free diet to isolate exogenous effects .

Q. How should researchers address batch-to-batch variability in (±)-propionylcarnitine chloride purity?

Validate each batch using ¹H NMR (e.g., δ 2.35 ppm for propionyl methyl protons) and HPLC-MS (retention time: 8.2 ± 0.5 min). Purity thresholds should exceed 95% for cell-based assays . Methodological Insight: Establish a certificate of analysis (CoA) for each batch, including chromatograms and spectral data, and cross-validate with independent labs .

Data Presentation & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in (±)-propionylcarnitine chloride studies?

Use nonlinear regression (e.g., log[agonist] vs. response) for dose curves. For metabolomic data, apply false discovery rate (FDR) correction to multi-variate analyses (e.g., ANOVA-simultaneous component analysis) . Methodological Insight: Report effect sizes with 95% confidence intervals and raw p-values to avoid overinterpretation of marginal significance .

Q. How can researchers ensure reproducibility in protocols involving (±)-propionylcarnitine chloride?

Adhere to NIH preclinical guidelines: detail animal housing conditions, randomization methods, and blinding in metabolic phenotyping studies. Publish raw data (e.g., NMR spectra, MS chromatograms) in supplementary materials . Methodological Insight: Use electronic lab notebooks (ELNs) with version control to track protocol modifications and reagent lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。